

History of Vitamin K2 discovery and isolation

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An In-Depth Technical Guide to the History of **Vitamin K2** Discovery and Isolation

Introduction

Vitamin K2, a member of the fat-soluble vitamin K family, has transitioned from a nutrient primarily associated with blood coagulation to a molecule of significant interest in bone metabolism, cardiovascular health, and beyond. Its discovery was not a singular event but rather a convergence of distinct lines of scientific inquiry spanning several decades. This technical guide provides a comprehensive overview of the historical milestones, key scientific players, and experimental methodologies that led to the discovery and isolation of **Vitamin K2**, also known as the menaquinones. Tailored for researchers, scientists, and drug development professionals, this document details the foundational experiments, presents comparative data, and visualizes the critical pathways and timelines.

Part 1: The Initial Discovery of a "Coagulation Vitamin"

The story of Vitamin K begins in the late 1920s with the work of Danish biochemist Henrik Dam. [1][2] While investigating sterol metabolism in chicks at the University of Copenhagen, Dam observed a previously unrecorded pathological condition.[3]

Henrik Dam's Chick Experiments (1929-1934)

Dam's research involved feeding chickens a diet that was rigorously depleted of fats and cholesterol.[1][3] After several weeks on this specialized diet, the chicks began to exhibit

severe hemorrhaging, with bleeding under the skin and in the muscles.[3][4][5] Dam initially hypothesized that the condition might be a form of scurvy, but supplementing the diet with purified vitamin C had no effect. Similarly, adding purified cholesterol back into the feed did not resolve the bleeding disorder.[3]

This led Dam to postulate the existence of a new, unidentified fat-soluble compound essential for normal blood coagulation.[3] He demonstrated that the hemorrhagic condition could be cured by supplementing the diet with certain foods, such as green leaves and hog liver.[5][6] In a 1935 publication, he named this unknown substance "Vitamin K," with the "K" standing for "Koagulationsvitamin," the German word for coagulation vitamin.[1][4]

Experimental Protocol: Dam's Anti-Hemorrhagic Factor Study

- Objective: To determine the cause of the hemorrhagic disease observed in chicks fed a fat-depleted diet.
- Animal Model: Newly hatched chicks.
- Dietary Regimen:
 - A baseline synthetic diet was prepared, practically free of sterols. All fat-soluble components were removed through extraction with nonpolar solvents.
 - Known essential nutrients, including concentrates of vitamins A and D (prepared to be sterol-free), were added back to the diet.
- Experimental Groups:
 - Control Group: Chicks fed the baseline fat-depleted diet.
 - Test Groups: Chicks fed the baseline diet supplemented with various compounds, including purified cholesterol, lemon juice (for Vitamin C), and later, hempseed and alfalfa.
- Observation and Endpoint Measurement:

- Chicks were monitored for 2-3 weeks for the appearance of subcutaneous and muscular hemorrhages.
- Blood samples were collected to measure coagulation time. A delayed clotting time was the primary indicator of the deficiency.
- Results: The control group consistently developed hemorrhages. The bleeding could not be reversed by cholesterol or known vitamins but was successfully treated with the administration of hempseed or green leafy vegetables, confirming the existence of a novel anti-hemorrhagic factor.^[3]

Part 2: Isolation, Characterization, and the K1/K2 Distinction

Following Dam's discovery, the scientific race was on to isolate and identify the chemical nature of Vitamin K. This effort was spearheaded by Edward A. Doisy, a biochemist at Saint Louis University.

Edward Doisy's Contribution (1939)

In 1939, Doisy's laboratory succeeded in isolating the vitamin in a pure form.^[7] Critically, his team isolated two distinct forms of the vitamin from different sources.^[7]

- Vitamin K1 (Phylloquinone): Isolated from alfalfa, this form was found to be an oil at room temperature.^[3]
- **Vitamin K2** (Menaquinone): Isolated from putrefied fish meal, this second form was a crystalline solid.^[3]

Doisy's group, along with others, rapidly elucidated the chemical structures of these compounds. They were identified as derivatives of a 2-methyl-1,4-naphthoquinone ring.^[8] The primary structural difference lay in the aliphatic side chain at the 3-position:

- Vitamin K1 possesses a phytyl side chain.
- **Vitamin K2** possesses a longer, more unsaturated side chain composed of repeating isoprenoid units.^[6]

This seminal work on the isolation and structural determination of the two forms of Vitamin K earned Doisy a shared Nobel Prize in Physiology or Medicine with Henrik Dam in 1943.[1][2][7]

Experimental Protocol: General Methodology for Vitamin K Isolation (Doisy era)

- Objective: To extract, purify, and crystallize the anti-hemorrhagic factor from natural sources.
- Starting Materials:
 - For Vitamin K1: Dried alfalfa meal.
 - For **Vitamin K2**: Putrefied fish meal (where bacterial action produces menaquinones).
- Methodology:
 - Solvent Extraction: The dried starting material was subjected to extraction with a nonpolar organic solvent, such as n-hexane, to dissolve the fat-soluble vitamins.[9]
 - Initial Purification (Adsorption Chromatography): The crude lipid extract was passed through a column packed with an adsorbent material like alumina. The vitamin K compounds would adhere to the column material with different affinities, allowing for separation from other lipids and pigments. Elution with solvents of varying polarity would then release the vitamin fractions.
 - High-Vacuum Distillation: Further purification of the concentrated fractions was achieved through molecular distillation under high vacuum, which separates compounds based on molecular weight.
 - Crystallization: The highly purified, concentrated vitamin fraction was dissolved in a suitable solvent (e.g., acetone or alcohol) and cooled. This process of reductive crystallization would yield the pure vitamin as either an oil (K1) or solid crystals (K2).
 - Characterization: The purity and structure of the isolated compounds were confirmed through elemental analysis (determining the ratio of carbon, hydrogen, and oxygen), molecular weight determination, and UV absorption spectroscopy, which revealed the characteristic quinoid structure.

Part 3: The Independent Discovery of "Activator X"

Contemporaneously with the biochemical work of Dam and Doisy, a dentist named Dr. Weston A. Price was conducting extensive anthropological research into the relationship between diet and health.^{[10][11]}

Weston Price's Research (1930s-1940s)

Price traveled the globe to study isolated, non-industrialized populations and observed their remarkable freedom from chronic diseases, particularly dental caries and degenerative bone conditions.^{[10][12]} He analyzed their traditional diets and found they were exceptionally rich in fat-soluble vitamins from animal sources.^[10] Price identified a nutrient he called "Activator X," which he believed was a powerful catalyst for mineral absorption and utilization, working synergistically with vitamins A and D.^{[10][13]}

He found this factor in high concentrations in the butterfat from cows grazing on rapidly growing green grass, as well as in organ meats and fish eggs.^{[6][13]} His clinical work showed that supplementing diets with high-vitamin butter oil rich in Activator X could reverse dental decay.^{[6][13]} Decades later, researchers re-examining Price's work concluded that his mysterious "Activator X" was, in fact, **Vitamin K2**, specifically the menaquinone-4 (MK-4) form, which is synthesized in animal tissues from the Vitamin K1 consumed in green plants.^{[6][13]}

Part 4: Quantitative and Structural Data

The discovery of different forms of Vitamin K necessitated a deeper understanding of their respective sources, structures, and pharmacokinetic properties. The term menaquinone (MK-n) was established, where 'n' denotes the number of repeating five-carbon isoprenoid units in the side chain.

Table 1: Timeline of Key Discoveries

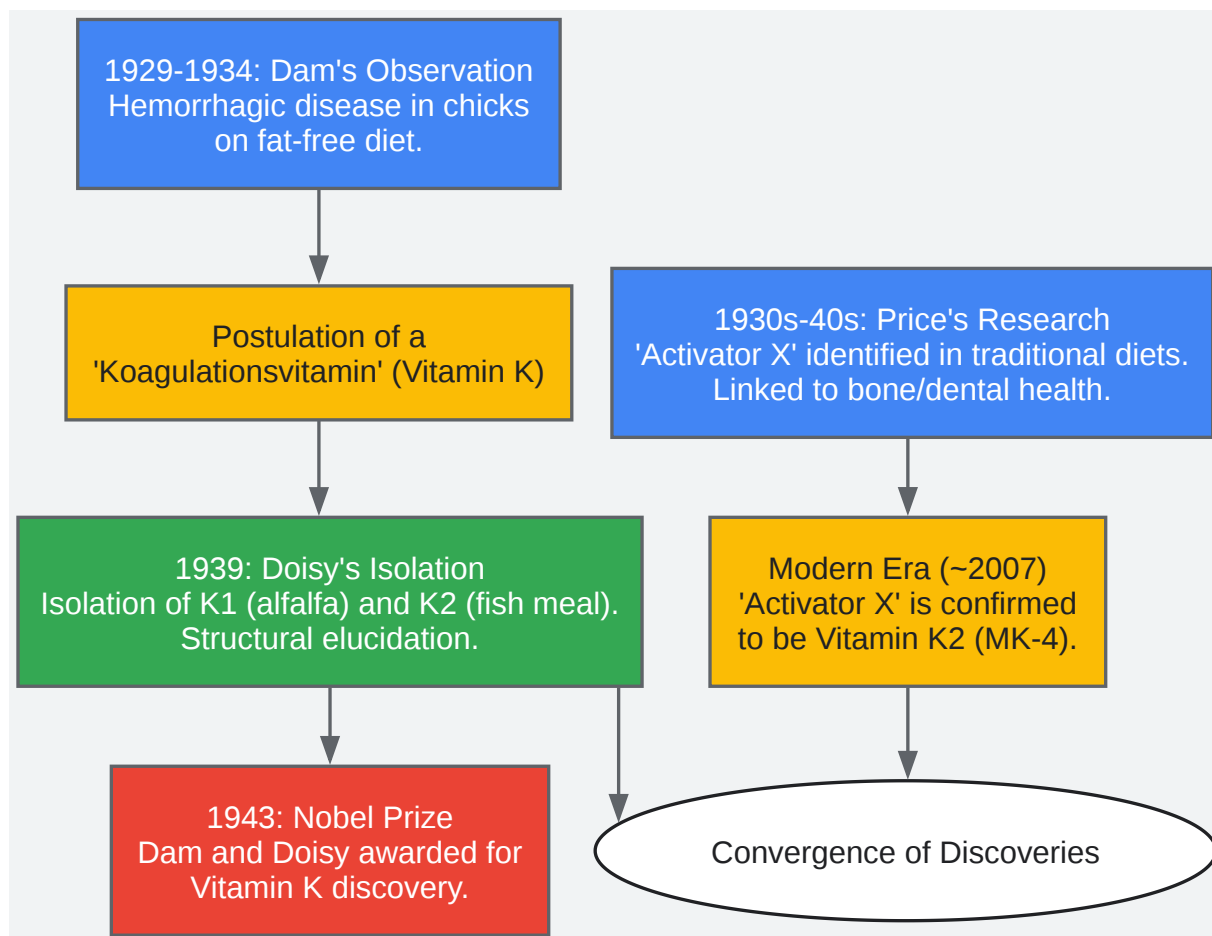
Year(s)	Scientist(s)	Key Contribution/Discovery	Citation(s)
1929-1934	Henrik Dam	Observed hemorrhagic disease in chicks on fat-free diets; identified a "Koagulationsvitamin" (Vitamin K).	[1] [3] [4]
1930s-1940s	Weston A. Price	Identified "Activator X" in the diets of healthy, isolated populations, linking it to dental and bone health.	[10] [11] [13]
1939	Edward A. Doisy	Isolated Vitamin K1 from alfalfa and Vitamin K2 from putrefied fish meal, determining their chemical structures.	[3] [7]
1943	Henrik Dam & Edward A. Doisy	Jointly awarded the Nobel Prize in Physiology or Medicine for their work on Vitamin K.	[1] [2] [7]
~2007	Modern Researchers	Conclusively identified Weston Price's "Activator X" as Vitamin K2 (MK-4).	[11]

Table 2: Comparative Properties of Vitamin K1 and K2 Forms

Property	Vitamin K1 (Phylloquinone)	Vitamin K2 (MK-4)	Vitamin K2 (MK-7)
Primary Sources	Green leafy vegetables (e.g., kale, spinach).	Animal products (e.g., butter, egg yolks, meat); synthesized in tissues from K1.	Fermented foods (e.g., natto, certain cheeses).[14]
Bioavailability	Poor (~10-15% from vegetables); improved with fats.[15]	Well absorbed.	Very high; ~10-fold higher serum concentration than K1 post-ingestion.[15][16]
Plasma Half-life	Short (~1.5 - 3 hours). [15]	Short (cleared rapidly from plasma).	Very long (~72 hours). [15][17]
Primary Site of Action	Preferentially retained and utilized in the liver for coagulation factor synthesis.[15][17]	Distributed to extra-hepatic tissues (bone, arteries, brain).	Redistributed from the liver into circulation for availability to extra-hepatic tissues.[14][17]

Part 5: Mandatory Visualizations

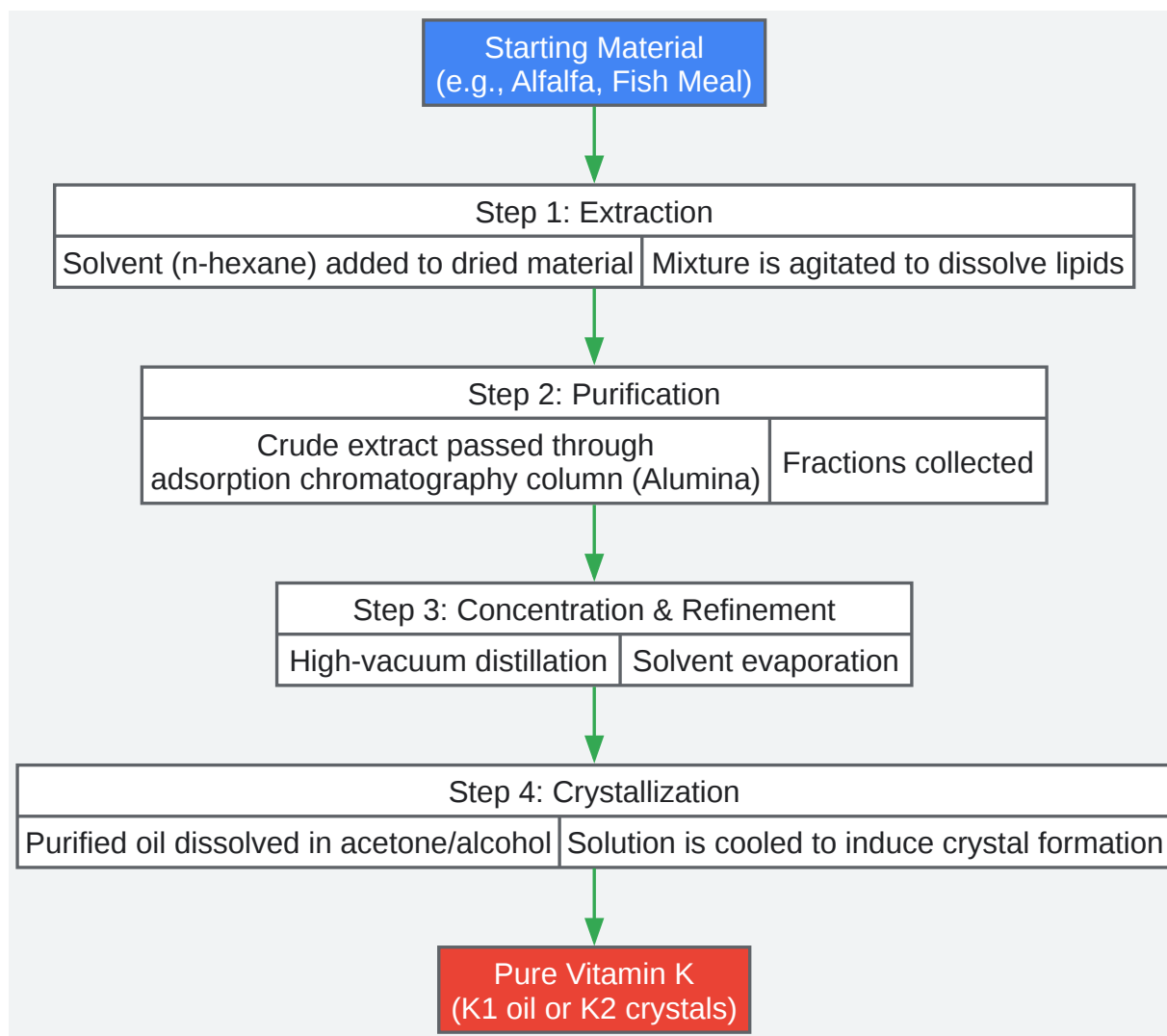
Diagram 1: Historical Discovery Timeline



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Caption: A flowchart illustrating the parallel discovery pathways of Vitamin K.

Diagram 2: General Experimental Workflow for Vitamin K Isolation



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Caption: Workflow for the isolation and purification of Vitamin K from natural sources.

Diagram 3: The Vitamin K Cycle and Protein Carboxylation

Caption: The biochemical cycle of Vitamin K enabling protein carboxylation.

Conclusion

The history of **Vitamin K2** is a compelling narrative of scientific discovery, marked by serendipitous observations, meticulous biochemical analysis, and insightful anthropological study. From Henrik Dam's initial identification of a "coagulation vitamin" to Edward Doisy's isolation of its distinct forms, K1 and K2, the foundational chemistry was laid.[1][3][7] Simultaneously, Weston A. Price's independent work on "Activator X" provided the crucial link between this nutrient—now known to be **Vitamin K2**—and its profound roles in mineral metabolism and skeletal health.[10][13] For today's researchers, understanding this history provides essential context for the ongoing exploration of the menaquinones, whose therapeutic potential in cardiovascular and bone-related diseases continues to be a promising frontier in drug development and nutritional science.

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